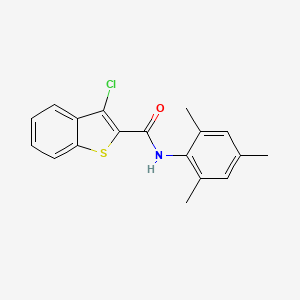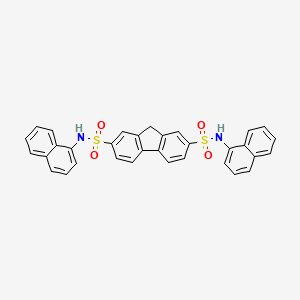![molecular formula C22H18Cl3N3OS B11700374 (2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B11700374.png)
(2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide is a complex organic compound with a unique structure that includes a phenyl group, a trichloroethyl group, and a naphthalen-2-ylcarbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide typically involves multicomponent reactions. One common approach is the condensation of 2-naphthol with aldehydes in the presence of Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), or ceric ammonium nitrate (CAN) . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using automated reactors and continuous flow systems. The use of eco-friendly catalysts and solvents is emphasized to comply with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit dihydroorotate dehydrogenase (quinone), a key enzyme in the pyrimidine biosynthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
- methyl (2Z)-3-(naphthalen-1-yl)prop-2-enoate
- Naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-pyran-4-one
Uniqueness
What sets (2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trichloroethyl group, in particular, enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propiedades
Fórmula molecular |
C22H18Cl3N3OS |
|---|---|
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
(Z)-3-phenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylcarbamothioylamino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C22H18Cl3N3OS/c23-22(24,25)20(27-19(29)13-10-15-6-2-1-3-7-15)28-21(30)26-18-12-11-16-8-4-5-9-17(16)14-18/h1-14,20H,(H,27,29)(H2,26,28,30)/b13-10- |
Clave InChI |
ZNDKNEXFQBWQKO-RAXLEYEMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B11700293.png)

![N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700304.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B11700317.png)
![(5E)-3-(3-Chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700321.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B11700324.png)
![butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate](/img/structure/B11700327.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11700335.png)
![(3E)-1-(4-chlorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700337.png)

![N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11700353.png)
![Butyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11700362.png)
![2-[1-(1H-benzimidazol-2-yl)-3-(3,5-dimethylphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B11700366.png)
